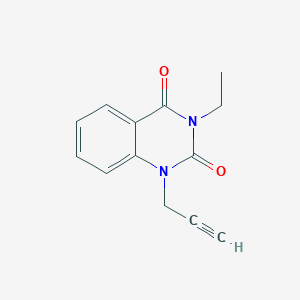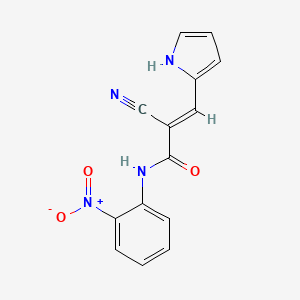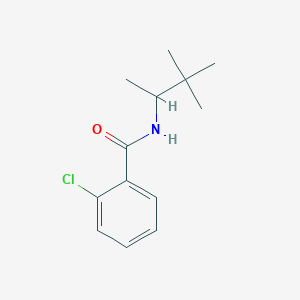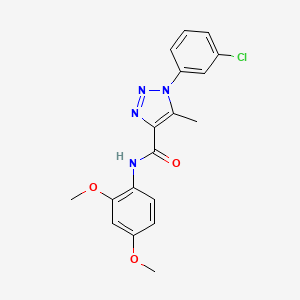![molecular formula C13H16ClNO4 B4720820 methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate](/img/structure/B4720820.png)
methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate
描述
Methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate, commonly known as MCPG, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. MCPG is a potent antagonist of metabotropic glutamate receptors (mGluRs), which are widely distributed throughout the central nervous system and play a crucial role in regulating synaptic transmission and plasticity. In
作用机制
MCPG acts as a competitive antagonist of methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate by binding to the glutamate binding site and preventing the activation of the receptor. This results in a decrease in intracellular calcium levels and a reduction in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
MCPG has been shown to have a wide range of effects on the central nervous system, including the regulation of synaptic transmission, modulation of pain perception, and the prevention of neurodegeneration. MCPG has also been found to have anti-inflammatory properties and to regulate the release of cytokines in the brain.
实验室实验的优点和局限性
MCPG has several advantages for use in lab experiments, including its high potency and selectivity for methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate. However, MCPG has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
未来方向
For the study of MCPG include the development of new mGluR antagonists with improved pharmacokinetic properties and the investigation of the role of methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate in neuroinflammation and neurodegeneration.
科学研究应用
MCPG has been extensively studied in the field of neuroscience and pharmacology due to its ability to selectively block methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate. These receptors are involved in a wide range of physiological processes, including learning and memory, pain perception, and neurodegenerative diseases. MCPG has been used as a tool to investigate the role of methyl N-[2-(4-chlorophenoxy)-2-methylpropanoyl]glycinate in these processes and to develop new therapies for neurological disorders.
属性
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,12(17)15-8-11(16)18-3)19-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSBCOVCOZSXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(=O)OC)OC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)



![2,5,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4720793.png)


![4-(4-chlorophenyl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole](/img/structure/B4720828.png)
![ethyl 4-{[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4720833.png)

![6-chloro-N-(2-chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4720840.png)
![2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4720847.png)
![2,5-bis(4-chlorophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B4720848.png)